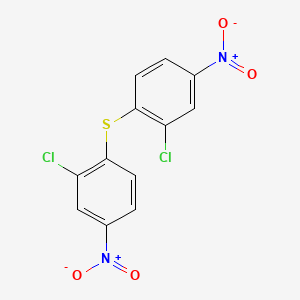![molecular formula C11H11N3O3 B14468541 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione CAS No. 72255-61-9](/img/structure/B14468541.png)
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-(hydroxymethyl)anilino group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-(hydroxymethyl)aniline with a pyrimidine derivative under specific conditions. One common method involves the use of 2,4-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with 4-(hydroxymethyl)aniline in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can yield various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes involved in viral replication or cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the virus or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
2-(2,4,5-Substituted-anilino)pyrimidine: A related compound with different substituents on the aniline ring.
Uniqueness
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications.
Propiedades
Número CAS |
72255-61-9 |
|---|---|
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
6-[4-(hydroxymethyl)anilino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3/c15-6-7-1-3-8(4-2-7)12-9-5-10(16)14-11(17)13-9/h1-5,15H,6H2,(H3,12,13,14,16,17) |
Clave InChI |
QKDORVFCBPFVTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)NC2=CC(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


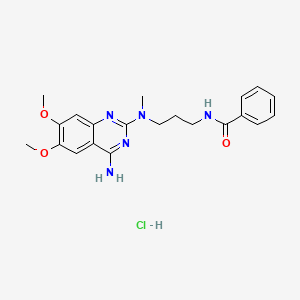
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
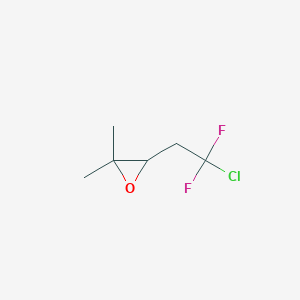

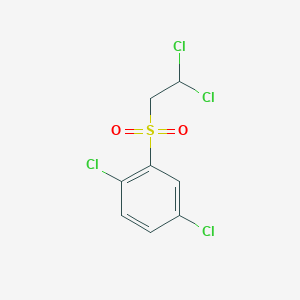

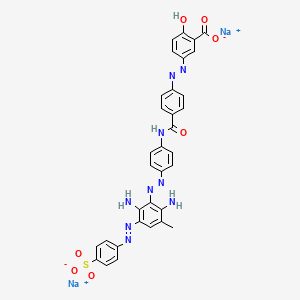
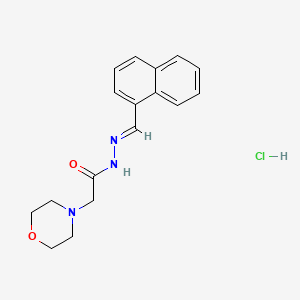
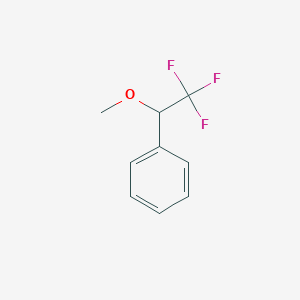

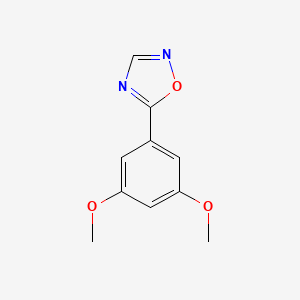
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
